Methyl 2-[(methylamino)methyl]benzoate chemical structure and properties
Methyl 2-[(methylamino)methyl]benzoate chemical structure and properties
An In-depth Technical Guide to Methyl 2-(methylamino)benzoate
A Note on Chemical Nomenclature: This guide focuses on the chemical compound Methyl 2-(methylamino)benzoate (CAS No. 85-91-6). It is important to distinguish this from the requested topic "Methyl 2-[(methylamino)methyl]benzoate," which describes a different chemical structure. Based on extensive literature and database analysis, Methyl 2-(methylamino)benzoate, also widely known as Methyl N-methylanthranilate, is the compound of significant scientific and commercial interest. It is presumed that this is the molecule of interest for this guide.
Introduction and Overview
Methyl 2-(methylamino)benzoate is an aromatic ester that plays a significant role in both natural and synthetic chemistry. It is a derivative of anthranilic acid and is recognized as a key aroma component in various fruits and essential oils, most notably in mandarins and certain mango cultivars.[1][2] Its characteristic scent, described as reminiscent of orange and mandarin peel with a musty, grape-like flavor, has cemented its importance in the flavor and fragrance industries.[1][2]
Beyond its sensory properties, this compound serves as a versatile building block in organic synthesis, enabling the construction of more complex molecular architectures for pharmaceutical and materials science applications. This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, applications, and handling protocols, tailored for researchers and professionals in drug development and chemical sciences.
Molecular Structure and Physicochemical Properties
Chemical Identity
The structure of Methyl 2-(methylamino)benzoate consists of a benzene ring substituted with a methyl ester group at position 1 and a secondary methylamino group at position 2. This ortho-substitution pattern is crucial to its chemical reactivity and physical properties.
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IUPAC Name: Methyl 2-(methylamino)benzoate
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Synonyms: Methyl N-methylanthranilate, Dimethyl anthranilate, 2-Methylaminobenzoic acid methyl ester[1][3]
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CAS Number: 85-91-6[1]
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Molecular Formula: C₉H₁₁NO₂[1]
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SMILES: O=C(OC)C1=CC=CC=C1NC[4]
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InChI Key: GVOWHGSUZUUUDR-UHFFFAOYSA-N[5]
Physicochemical Data
The compound is a liquid at room temperature with a low melting point. Its solubility profile indicates good miscibility with common organic solvents.[1][4][6]
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow liquid | [7] |
| Melting Point | 17-19 °C (lit.) | [1][2][4] |
| Boiling Point | 256 °C (lit.) at 760 mmHg | [1][2] |
| Density | 1.126 g/mL at 25 °C (lit.) | [1][2] |
| Refractive Index (n²⁰/D) | 1.579 (lit.) | [1][2][4] |
| Flash Point | >230 °F (>110 °C) | [1] |
| Water Solubility | 329.792 mg/L at 30 °C | [1] |
| Solubility | Miscible with ethanol, DMSO, diethyl ether, chloroform, acetone | [1][4][6] |
| pKa | 2.80 ± 0.10 (Predicted) | [1] |
| logP (Octanol/Water) | 2.3 | [4] |
Spectroscopic Profile
Spectroscopic analysis is fundamental for the unambiguous identification and quality control of Methyl 2-(methylamino)benzoate.
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¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons, the N-methyl protons, and the O-methyl protons, confirming the molecular structure.[5]
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¹³C NMR: The carbon spectrum will show distinct peaks for the carbonyl carbon of the ester, the aromatic carbons, and the two methyl carbons.
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Infrared (IR) Spectroscopy: The IR spectrum is characterized by key absorption bands. A strong carbonyl (C=O) stretch from the ester group is expected around 1700-1730 cm⁻¹. An N-H stretch for the secondary amine will appear around 3300-3500 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present. The fingerprint region below 1500 cm⁻¹ is unique to the molecule.[8][9][10]
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (165.19 g/mol ), along with characteristic fragmentation patterns useful for identification.[11]
Synthesis and Manufacturing Protocols
Methyl 2-(methylamino)benzoate is typically synthesized via two primary, industrially viable routes. The choice of method depends on the availability and cost of the starting materials.
Synthesis Route 1: Esterification of N-Methylanthranilic Acid
This is a classic Fischer-Speier esterification. The carboxylic acid group of N-methylanthranilic acid is reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.
Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of methanol. The reaction is reversible, and an excess of methanol is often used to drive the equilibrium towards the product ester.[2][12]
Caption: Fischer esterification of N-methylanthranilic acid.
Synthesis Route 2: N-Methylation of Methyl Anthranilate
This route involves the direct methylation of the primary amine group of Methyl Anthranilate. Common methylating agents include dimethyl sulfate or methyl iodide, typically used in the presence of a base to neutralize the acid byproduct.
Causality: The nitrogen atom of the primary amine in Methyl Anthranilate acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent. The base is critical to deprotonate the nitrogen after the first methylation, preventing the formation of a quaternary ammonium salt and facilitating the desired secondary amine product.
Detailed Experimental Protocol (Esterification Method)
This protocol describes a representative lab-scale synthesis of Methyl 2-(methylamino)benzoate.
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Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-methylanthranilic acid (15.1 g, 0.1 mol).
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Reagent Addition: Add methanol (100 mL, approx. 2.5 mol) to the flask. While stirring, carefully and slowly add concentrated sulfuric acid (2 mL) as the catalyst.
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Reflux: Heat the reaction mixture to reflux (approximately 65-70 °C) using a heating mantle. Maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up - Neutralization: After cooling the mixture to room temperature, slowly pour it into 200 mL of ice-cold water. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases and the pH is approximately 7-8.
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Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
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Washing and Drying: Combine the organic layers and wash them with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
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Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil can be further purified by vacuum distillation to yield pure Methyl 2-(methylamino)benzoate.
Applications and Field Insights
Flavor and Fragrance Industry
The primary commercial application of Methyl 2-(methylamino)benzoate is as a flavorant and fragrance ingredient.[1][2] It is a key component in artificial grape and mandarin flavors and is used in a wide array of products, including beverages, confectioneries, soaps, and perfumes.[2] Its presence as a natural volatile component in fruits like mangoes and citrus validates its use in creating authentic fruit profiles.[1][13]
Intermediate in Chemical Synthesis
As a bifunctional molecule (containing both amine and ester groups), it is a valuable intermediate in organic synthesis. The nucleophilic amine can be used in reactions like amide bond formation, while the ester can be hydrolyzed or reduced. It has been used as a precursor in the synthesis of various heterocyclic compounds and has been identified in patents related to the development of Mst1/2 protein kinase inhibitors for tissue repair and regeneration.[1]
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